molecular formula C18H29NO3S B593774 4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide) CAS No. 133467-41-1

4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)

Cat. No.: B593774
CAS No.: 133467-41-1
M. Wt: 339.5 g/mol
InChI Key: GLCCHYHDMZUWMD-UHFFFAOYSA-N
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Description

Crystalline Features

X-ray crystallography reveals a distorted half-chair conformation for the thiomorpholine ring, with the sulfone group adopting a near-tetrahedral geometry around sulfur. Key structural parameters include:

Parameter Value (Å or °) Source
S–O bond length 1.443–1.452
S–C bond length 1.762–1.789
O–S–O bond angle 117.2–119.8°
Dihedral angle (ring) 12.5–15.3°

Conformational Flexibility

The 2-ethylhexyloxy side chain exhibits rotational freedom , with energy barriers for rotation estimated at 6–8 kJ/mol via DFT calculations. This flexibility allows adaptive interactions in solution-phase applications.

Sulfone Functional Group Geometry and Bonding Interactions

Geometric Parameters

The sulfone group (–SO₂–) displays characteristic tetrahedral geometry with:

  • S=O bond lengths : 1.431–1.463 Å, consistent with resonance stabilization.
  • C–S–C bond angles : 101.1–106.8°, influenced by steric effects from adjacent substituents.

Non-Covalent Interactions

  • Hydrogen bonding : Sulfone oxygen atoms act as acceptors for C–H···O interactions (bond distances: 2.30–2.65 Å).
  • Van der Waals forces : The 2-ethylhexyloxy group participates in hydrophobic packing, stabilizing crystal lattices.

Electronic Effects

The electron-withdrawing sulfone group polarizes the thiomorpholine ring, reducing electron density at nitrogen by ~12% (NPA charge analysis). This enhances electrophilic reactivity at the phenyl substituent.

Properties

CAS No.

133467-41-1

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

4-[4-(2-ethylhexoxy)phenyl]-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C18H29NO3S/c1-3-5-6-16(4-2)15-22-18-9-7-17(8-10-18)19-11-13-23(20,21)14-12-19/h7-10,16H,3-6,11-15H2,1-2H3

InChI Key

GLCCHYHDMZUWMD-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC1=CC=C(C=C1)N2CCS(CC2)([O-])[O-]

Canonical SMILES

CCCCC(CC)COC1=CC=C(C=C1)N2CCS(=O)(=O)CC2

Synonyms

4-[4-(2-ethylhexyloxy)phenyl](1,4-thiazinane-1,1-dioxide)

Origin of Product

United States

Preparation Methods

Synthesis of 4-(2-Ethylhexyloxy)phenol

The 2-ethylhexyloxy side chain is introduced via nucleophilic aromatic substitution. A typical procedure involves reacting 4-hydroxyphenol with 2-ethylhexyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours. The reaction proceeds with moderate to high yields (70–85%), and the product is purified via column chromatography.

Preparation of 1,4-Thiazinane-1,1-Dioxide Precursors

The 1,4-thiazinane ring is constructed through cyclocondensation reactions. A common approach involves reacting 1,2-ethanedithiol with a secondary amine, followed by oxidation. For example, treatment of 1,2-ethanedithiol with ammonium acetate in aqueous ethanol under reflux conditions forms the thiomorpholine ring, which is subsequently oxidized using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to yield the 1,1-dioxide derivative.

Synthetic Routes to 4-4-(2-Ethylhexyloxy)phenyl

Traditional Cyclocondensation Method

The most widely reported method involves a one-pot cyclocondensation of 4-(2-ethylhexyloxy)phenol with 1,4-thiazinane-1,1-dioxide precursors.

Procedure :

  • Reaction Setup : Combine 4-(2-ethylhexyloxy)phenol (1.0 equiv), 1,2-ethanedithiol (1.2 equiv), and ammonium acetate (2.0 equiv) in ethanol.

  • Cyclization : Reflux the mixture at 80°C for 8–12 hours to form the thiomorpholine intermediate.

  • Oxidation : Add 30% H₂O₂ (2.5 equiv) dropwise at 0°C and stir for 4 hours at room temperature.

  • Workup : Extract with dichloromethane (DCM), dry over Na₂SO₄, and purify via silica gel chromatography.

Yield : 60–75%
Key Data :

  • IR (KBr) : 1150 cm⁻¹ (S=O symmetric stretch), 1350 cm⁻¹ (S=O asymmetric stretch).

  • ¹H NMR (CDCl₃) : δ 1.2–1.6 (m, 9H, 2-ethylhexyl CH₂/CH₃), δ 3.8–4.2 (m, 4H, thiazinane CH₂), δ 6.8–7.2 (m, 4H, aryl H).

Green Synthesis via Smiles Rearrangement

Recent advancements emphasize solvent-free or aqueous conditions to improve sustainability.

Procedure :

  • Mixing : Combine 4-(2-ethylhexyloxy)benzaldehyde (1.0 equiv), thiourea (1.2 equiv), and cesium carbonate (Cs₂CO₃, 1.5 equiv) in polyethylene glycol (PEG-400).

  • Cyclization : Heat at 45°C with stirring for 6 hours.

  • Oxidation : Add DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone, 1.0 equiv) in DCM and stir for 2 hours.

  • Isolation : Partition between water and ethyl acetate; purify via recrystallization from ethanol.

Yield : 68–72%
Advantages :

  • Eliminates toxic solvents (e.g., DMF, pyridine).

  • Reduces reaction time by 40% compared to traditional methods.

Reaction Optimization and Mechanistic Insights

Role of Catalysts

  • Cs₂CO₃ : Enhances nucleophilicity of sulfur atoms, accelerating cyclization.

  • FeCl₃ : Facilitates oxidation steps, particularly in dichloromethane/nitromethane mixtures.

Solvent Effects

  • Ethanol/Water : Increases yields of cyclocondensation by stabilizing intermediates through hydrogen bonding.

  • PEG-400 : Acts as a phase-transfer catalyst, improving reagent miscibility in green syntheses.

Analytical Characterization

Spectroscopic Data

  • MS (ESI+) : m/z 340.2 [M+H]⁺ (calculated 339.49 g/mol).

  • UV-Vis (MeOH) : λₘₐₓ 275 nm (π→π* transition of aryl-thiazinane system).

X-ray Crystallography

Single-crystal analysis reveals a distorted chair conformation of the thiazinane ring, with dihedral angles of 15.2° between the aryl and heterocyclic planes .

Chemical Reactions Analysis

4-4-(2-ethylhexyloxy)phenyl undergoes various chemical reactions, including:

Scientific Research Applications

4-4-(2-ethylhexyloxy)phenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-4-(2-ethylhexyloxy)phenyl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazinane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
4-4-(2-Ethylhexyloxy)phenyl C₁₈H₂₉NO₃S 339.5 2-Ethylhexyloxy phenyl Antibacterial (MRSA)
4-(2-Thienylmethyl)-1,4-thiazinane 1,1-dioxide C₉H₁₃NO₂S₂ 231.34 Thiophene methyl Not specified
N-[3-(1,1-Dioxido-1,2-thiazinan-2-yl)phenyl]-2-(1H-pyrrolidin-2-yloxy)acetamide C₁₅H₂₁N₃O₃S 323.4 Pyrrolidine, phenyl Antimicrobial
(4-Ethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C₂₄H₂₁NO₄S 419.5 Ethoxyphenyl, benzothiazine Medicinal chemistry studies

Key Observations :

  • Lipophilicity : The 2-ethylhexyloxy group in the target compound enhances membrane permeability compared to thiophene or pyrrolidine substituents .

Key Observations :

  • The target compound’s specificity for MRSA suggests a unique interaction with bacterial enzymes, contrasting with broad-spectrum activity in pyrrolidine-containing analogs .
  • Thiazinane derivatives generally exhibit lower cytotoxicity compared to indole derivatives like 5-methoxyindole, which show potent anticancer activity but higher toxicity .

Key Observations :

  • The target compound’s stability and lack of significant hazards make it preferable for laboratory use compared to oxidation-sensitive thiophene derivatives .

Biological Activity

4-4-(2-ethylhexyloxy)phenyl, a thiazine derivative, has garnered attention for its potential biological activities. Thiazines are known for their diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C16H23NO3S\text{C}_{16}\text{H}_{23}\text{N}\text{O}_3\text{S}

This structure features a thiazine ring system with a phenyl group substituted by a 2-ethylhexyloxy moiety.

The biological activity of 4-4-(2-ethylhexyloxy)phenyl is attributed to several mechanisms:

  • Antimicrobial Activity : The thiazine core is known to exhibit significant antimicrobial effects. Studies have indicated that derivatives of thiazines can inhibit the growth of various pathogens, including bacteria and fungi .
  • Antitubercular Effects : Similar compounds have shown promising results against Mycobacterium tuberculosis. For instance, derivatives with structural similarities have demonstrated significant inhibitory activities in susceptibility assays .
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways. For example, studies on related thiazine compounds have shown inhibition of tyrosinase and other enzymes critical for cellular processes .

Antimicrobial Activity

A range of studies has evaluated the antimicrobial properties of 4-4-(2-ethylhexyloxy)phenyl. The following table summarizes findings from various assays:

Pathogen Activity MIC (µg/mL)
Mycobacterium tuberculosisSignificant inhibition>6.25
Staphylococcus aureusModerate inhibition32
Escherichia coliWeak inhibition128

These results suggest that while the compound shows promise against certain pathogens, further optimization may be necessary to enhance its efficacy.

Case Studies

  • Antitubercular Evaluation : In a study where various thiazine derivatives were synthesized and tested against Mycobacterium tuberculosis H37Rv, one compound exhibited an MIC99 value greater than 6.25 µg/mL, indicating potential as a lead compound for further development .
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit mushroom tyrosinase. The IC50 values were determined using l-DOPA as a substrate. Results indicated significant inhibitory activity compared to standard inhibitors like kojic acid .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-4-(2-ethylhexyloxy)phenyl, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like 4-(2-ethylhexyloxy)benzaldehyde (). A common approach includes nucleophilic substitution to introduce the thiazinane-dioxide moiety, followed by oxidation or sulfonation. Optimization requires precise temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., DMF or THF for solubility). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the thiazinane-dioxide ring structure and substituent integration (e.g., ethylhexyloxy phenyl group). 1^1H NMR peaks at δ 1.2–1.6 ppm indicate the 2-ethylhexyl chain .
  • IR : Strong absorption bands at 1150–1250 cm1^{-1} (S=O stretching) and 1040–1100 cm1^{-1} (C-O-C ether linkage) are diagnostic .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 423.18) .

Q. How does the compound’s structure influence its physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : The 2-ethylhexyloxy group enhances lipophilicity (logP ~4.2), limiting aqueous solubility but improving membrane permeability. The thiazinane-1,1-dioxide moiety introduces polarity, enabling solubility in polar aprotic solvents (e.g., DMSO). Stability studies under UV light and varying pH (2–9) are recommended to assess degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in oxidation or substitution reactions?

  • Methodological Answer : The electron-deficient sulfur in the thiazinane-dioxide ring facilitates nucleophilic substitution at the 4-position. For example, oxidation with m-CPBA generates sulfone intermediates, while Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) enable aryl group modifications. Computational studies (DFT) can predict regioselectivity .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and validate results via orthogonal assays (e.g., enzyme inhibition + cell viability). Meta-analysis of structure-activity relationships (SAR) across analogs is critical .

Q. What strategies are effective for probing the compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :

  • Molecular Docking : Use crystal structures of homologous targets (e.g., COX-2, CYP450) to model binding poses.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd_d) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How can stability under physiological conditions be improved for in vivo studies?

  • Methodological Answer : Encapsulation in PEGylated liposomes or cyclodextrin complexes enhances plasma stability. Accelerated stability testing (40°C/75% RH for 6 months) identifies degradation products, guiding formulation adjustments. Monitor via LC-MS to track hydrolysis or oxidation .

Q. What synthetic methodologies enable the creation of derivatives with modified biological activity?

  • Methodological Answer :

  • Side-chain modifications : Replace the 2-ethylhexyloxy group with fluorinated or branched alkyl chains to alter lipophilicity.
  • Ring functionalization : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the phenyl ring to enhance electrophilicity.
  • Click Chemistry : Azide-alkyne cycloaddition adds triazole moieties for targeted delivery .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum, tissue)?

  • Methodological Answer : Matrix interference (e.g., proteins, lipids) necessitates sample preparation via protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges). Quantify using UPLC-MS/MS with deuterated internal standards (e.g., d5_5-ethylhexyloxy analog) to correct for ion suppression .

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